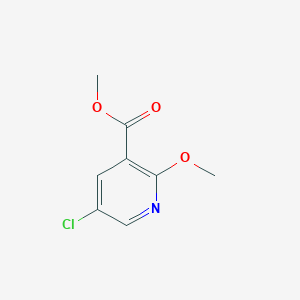

Methyl 5-chloro-2-methoxynicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-2-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGQMIBDLPEOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40534571 | |

| Record name | Methyl 5-chloro-2-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40534571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82060-51-3 | |

| Record name | Methyl 5-chloro-2-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40534571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-chloro-2-methoxynicotinate (CAS 82060-51-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Methyl 5-chloro-2-methoxynicotinate, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document consolidates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and explores its known and potential biological significance.

Core Physicochemical Properties

This compound is a solid compound at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 82060-51-3 | [2] |

| Molecular Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | [2] |

| Appearance | Solid | [1] |

| Boiling Point | 261 °C at 760 mmHg | Not explicitly cited |

| Melting Point | Data not available | |

| Purity | ≥98% (Commercially available) | [1] |

Spectroscopic Data

While specific spectral data is often proprietary to chemical suppliers, the expected spectroscopic characteristics can be inferred from the molecule's structure. Researchers acquiring this compound should perform their own analytical characterization (¹H NMR, ¹³C NMR, IR, and MS) to confirm identity and purity.

Synthesis of this compound

The primary route for the synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 5-chloro-2-methoxynicotinic acid.[3][4] This acid-catalyzed reaction is a well-established method for the preparation of esters from carboxylic acids and alcohols.[5][6]

Experimental Protocol: Fischer Esterification

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

5-chloro-2-methoxynicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Dichloromethane

-

5% aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve 5-chloro-2-methoxynicotinic acid in an excess of anhydrous methanol.[7][8]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[8]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.[7] Maintain the reflux for a period sufficient to drive the reaction to completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the mixture by removing excess methanol under reduced pressure.

-

Transfer the residue to a separatory funnel containing water and extract the product with dichloromethane.[8]

-

Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[8]

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the dichloromethane by rotary evaporation to yield the crude product.[8]

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a product of high purity.

Biological Activity and Potential Applications

Currently, there is a lack of specific data in the public domain regarding the biological activity and signaling pathways directly associated with this compound. However, the structural motifs present in the molecule, namely the chloro and methoxy substituted pyridine ring, are found in a variety of biologically active compounds.[9][10][11][12]

Derivatives of methoxypyridine have been investigated for a range of pharmacological activities, including as modulators of gamma-secretase. The pyridine scaffold is a common feature in many approved drugs.[4] The presence of chloro and methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Given its structure, this compound serves as a valuable building block for the synthesis of more complex molecules for biological screening. Further research, including in silico predictions and in vitro screening, is warranted to elucidate its potential therapeutic applications.[13][14]

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an attractive scaffold for further chemical exploration. While direct biological data is currently limited, its structural features suggest potential for the development of novel therapeutic agents. This guide provides a foundational resource for researchers interested in utilizing this compound in their drug discovery and development endeavors.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 5-CHLORO-2-METHOXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. cerritos.edu [cerritos.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Promising anticonvulsant and/or analgesic compounds among 5-chloro-2- or 5-chloro-4-methyl derivatives of xanthone coupled to aminoalkanol moieties-Design, synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]

- 14. Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis | ToxStrategies [toxstrategies.com]

physical and chemical properties of Methyl 5-chloro-2-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-methoxynicotinate is a halogenated pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a substituted pyridine ring, makes it an interesting building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available information on its synthesis.

Core Physical and Chemical Properties

This compound is a solid at room temperature.[1] While specific quantitative data on its melting point and solubility are not widely available in published literature, its structural features suggest it is likely soluble in a range of common organic solvents.[2]

Key Identifiers and Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| CAS Number | 82060-51-3 | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 261 °C at 760 mmHg | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis

A general representation of a potential synthesis workflow is provided below.

Caption: Generalized synthesis workflow for this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the functional groups present in its structure: the pyridine ring, the chloro substituent, the methoxy group, and the methyl ester. The pyridine ring can undergo electrophilic substitution, although the electron-withdrawing nature of the chloro and carboxyl groups can influence the position and rate of these reactions. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The chlorine atom can potentially be displaced through nucleophilic aromatic substitution reactions, providing a route to further functionalization of the molecule.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity and associated signaling pathways of this compound. While derivatives of nicotinic acid are known to have diverse biological roles, the specific effects of the 5-chloro and 2-methoxy substitutions on this particular molecule have not been extensively characterized in published research. Further investigation is required to elucidate any potential pharmacological or biological functions.

Spectral Data

Conclusion

This compound is a chemical compound with established basic physical and chemical properties. While a synthetic route has been referenced, detailed experimental protocols and comprehensive data on its biological activity and spectral characteristics are not widely available. This guide serves as a foundational resource for researchers and professionals, highlighting the current state of knowledge and identifying areas where further investigation is needed to fully characterize this molecule and explore its potential applications.

References

A Technical Guide to the Molecular Characteristics of Methyl 5-chloro-2-methoxynicotinate

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular properties of chemical compounds is fundamental. This document provides a detailed overview of the molecular structure and weight of Methyl 5-chloro-2-methoxynicotinate, a compound of interest in various chemical and pharmaceutical research fields.

Quantitative Molecular Data

The essential quantitative data for this compound is summarized in the table below, offering a clear and concise reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₃ | [1][2] |

| Molecular Weight | 201.61 g/mol | [2] |

| Alternate Molecular Weight | 201.6070 g/mol | [1] |

| CAS Number | 82060-51-3 | [2] |

| InChI | 1S/C8H8ClNO3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,1-2H3 | [1] |

Synonyms

The compound is also known by several synonyms, including:

-

methyl 5-chloro-2-methoxypyridine-3-carboxylate[1]

-

5-Chloro-2-methoxy-3-(methoxycarbonyl)pyridine[1]

-

Methyl 5-Chloro-2-methoxypyridine-3-carboxylate[1]

-

5-Chloro-2-methoxy-3-pyridinecarboxylic acid methyl ester[1]

-

3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-, methyl ester[1]

Molecular Structure Visualization

To facilitate a deeper understanding of its chemical architecture, the molecular structure of this compound is depicted in the following diagram. This visualization provides a clear representation of the atomic arrangement and bonding within the molecule.

Caption: Molecular structure of this compound.

References

Synthesis of Methyl 5-chloro-2-methoxynicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis route for Methyl 5-chloro-2-methoxynicotinate, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway to aid in understanding and replication.

Introduction

This compound, with the CAS number 82060-51-3, is a substituted pyridine derivative. Its structural features make it a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. This guide focuses on a common and efficient two-step synthesis route commencing from 2-Methoxynicotinic acid.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through a two-step reaction sequence:

-

Chlorination: The selective chlorination of 2-Methoxynicotinic acid at the 5-position of the pyridine ring to yield 5-chloro-2-methoxynicotinic acid.

-

Esterification: The subsequent Fischer esterification of 5-chloro-2-methoxynicotinic acid with methanol to produce the final product, this compound.

This synthetic approach is advantageous due to the availability of the starting material and the generally high yields achieved in each step.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-chloro-2-methoxynicotinic acid

This procedure details the chlorination of 2-Methoxynicotinic acid using an aqueous solution of sodium hypochlorite.[1]

Materials:

-

2-Methoxynicotinic acid

-

Aqueous sodium hypochlorite solution (e.g., commercial bleach)

-

Hydrochloric acid (1N)

-

Chloroform

-

Anhydrous magnesium sulfate

Procedure:

-

To a well-stirred aqueous solution of sodium hypochlorite, add 2-Methoxynicotinic acid in a single portion at ambient temperature.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, acidify the mixture with 1N hydrochloric acid. This will cause the product to precipitate.

-

Extract the precipitated product with chloroform.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 5-chloro-2-methoxynicotinic acid.

Step 2: Synthesis of this compound

This procedure describes the Fischer esterification of 5-chloro-2-methoxynicotinic acid.[1]

Materials:

-

5-chloro-2-methoxynicotinic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-methoxynicotinic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 3 hours).[1] Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity (%) |

| 2-Methoxynicotinic acid | C₇H₇NO₃ | 153.14 | Solid | >98 |

| 5-chloro-2-methoxynicotinic acid | C₇H₆ClNO₃ | 187.58 | Solid | >98 |

| This compound | C₈H₈ClNO₃ | 201.61 | Solid | >98[1] |

Table 2: Reaction Data

| Reaction Step | Starting Material | Product | Reagents | Yield (%) |

| 1. Chlorination | 2-Methoxynicotinic acid | 5-chloro-2-methoxynicotinic acid | NaOCl (aq) | 75[1] |

| 2. Esterification | 5-chloro-2-methoxynicotinic acid | This compound | Methanol, Conc. H₂SO₄ | Not specified |

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis process.

References

An In-depth Technical Guide to the Synthesis of Methyl 5-chloro-2-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-2-methoxynicotinate is a key intermediate in the synthesis of various pharmaceutically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes for its preparation, focusing on commercially viable and laboratory-scale methodologies. Detailed experimental protocols, comparative data on reaction yields and conditions, and visual representations of the synthetic pathways are presented to aid researchers in the efficient production of this versatile building block.

Introduction

This compound, a substituted pyridine derivative, serves as a crucial precursor in the development of novel therapeutic agents. Its structural features, including the chloro and methoxy functionalities on the pyridine ring, offer multiple sites for chemical modification, making it a valuable scaffold in medicinal chemistry. This guide details the most common and effective synthetic strategies for obtaining high-purity this compound, with a focus on providing practical and reproducible experimental procedures.

Synthetic Pathways

Several synthetic routes to this compound have been established, primarily starting from readily available nicotinic acid derivatives. The choice of a particular pathway often depends on the availability of starting materials, desired scale of production, and safety considerations. The most prominent methods are outlined below.

Route 1: From 2-Methoxynicotinic Acid

This is a widely employed two-step synthesis involving the chlorination of 2-methoxynicotinic acid followed by esterification.

Route 2: From 5-Chloronicotinic Acid

This approach involves the initial esterification of 5-chloronicotinic acid, followed by a nucleophilic substitution to introduce the methoxy group.

Route 3: From 2-Chloronicotinic Acid

This route begins with the esterification of 2-chloronicotinic acid, followed by the introduction of the methoxy group.

Data Presentation

The following tables summarize the quantitative data for the key synthetic transformations described.

Table 1: Synthesis of 5-Chloro-2-methoxynicotinic Acid from 2-Methoxynicotinic Acid

| Parameter | Value | Reference |

| Starting Material | 2-Methoxynicotinic Acid | [1] |

| Reagent | 5.25% Sodium Hypochlorite (aq) | [1] |

| Solvent | Water | [1] |

| Temperature | Room Temperature (~20°C) | [1] |

| Reaction Time | ~18 hours | [1] |

| Yield | 52% | [1] |

Table 2: Esterification of 5-Chloro-2-methoxynicotinic Acid

| Parameter | Value | Reference |

| Starting Material | 5-Chloro-2-methoxynicotinic Acid | [2] |

| Reagent | Methanol | [2] |

| Catalyst | Concentrated H₂SO₄ | [2] |

| Reaction Condition | Reflux | [2] |

| Reaction Time | Overnight | [2] |

| Yield | 55% (for methyl 5-chloronicotinate) | [2] |

Table 3: Synthesis of Methyl 2-chloronicotinate from 2-Chloronicotinic Acid

| Parameter | Value | Reference |

| Starting Material | 2-Chloronicotinic Acid | [3][4] |

| Reagents | Oxalyl chloride, DMF (cat.), Triethylamine, Methanol | [3] |

| Temperature | 40°C | [3] |

| Yield | Not specified | [3] |

Experimental Protocols

Synthesis of 5-Chloro-2-methoxynicotinic Acid from 2-Methoxynicotinic Acid[1]

-

To a well-stirred aqueous solution of 5.25% sodium hypochlorite (20 mL), add 2-methoxynicotinic acid (306 mg, 2 mmol) in a single portion.

-

Stir the resulting solution for approximately 18 hours at room temperature.

-

After the reaction is complete, acidify the mixture with 1N hydrochloric acid (10 mL).

-

Extract the resulting precipitate with chloroform.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 5-chloro-2-methoxynicotinic acid.

Synthesis of Methyl 5-chloronicotinate from 5-Chloronicotinic Acid[2]

-

To a solution of 5-chloronicotinic acid (200 mg, 1.269 mmol) in methanol, add a few drops of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and stir overnight.

-

After completion of the reaction, remove the solvent under vacuum.

-

Purify the residue by silica gel column chromatography (1% CH₃OH/CH₂Cl₂) to obtain methyl 5-chloronicotinate.

General Fischer Esterification of Nicotinic Acid Derivatives[5]

-

In a round-bottom flask, dissolve the nicotinic acid derivative in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purify the product by column chromatography or distillation.

Potential Biological Significance and Signaling Pathways

While the direct biological targets of this compound are not extensively documented in publicly available literature, the nicotinic acid scaffold is prevalent in a wide range of biologically active molecules. Derivatives of nicotinic acid have been implicated as modulators of various signaling pathways, including the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[3][4][5][6][] Dysregulation of this pathway is a hallmark of many cancers.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling cascade, a potential, though not yet confirmed, area of investigation for the biological activity of this compound and its derivatives.

Conclusion

This technical guide provides a detailed overview of the primary synthetic routes for this compound, offering valuable insights for researchers and professionals in the field of drug development. The presented protocols and comparative data facilitate the selection of the most appropriate synthetic strategy based on specific laboratory or industrial requirements. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

- 1. 5-CHLORO-2-METHOXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. The role of the Akt/mTOR pathway in tobacco-carcinogen induced lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-chloro-2-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-chloro-2-methoxynicotinate, a key chemical intermediate. It details its chemical identity, physical and chemical properties, and its synthesis. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity

IUPAC Name: Methyl 5-chloro-2-methoxypyridine-3-carboxylate

Synonyms:

-

Methyl 5-chloro-2-methoxy-3-pyridinecarboxylate[1]

-

5-Chloro-2-methoxy-3-(methoxycarbonyl)pyridine[2]

-

Methyl 5-Chloro-2-methoxypyridine-3-carboxylate[2]

-

5-Chloro-2-methoxy-3-pyridinecarboxylic acid methyl ester[2]

-

3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-, methyl ester[2]

Quantitative Data

The following table summarizes the known quantitative data for this compound. This data is essential for its application in chemical synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₃ | [2] |

| Molecular Weight | 201.61 g/mol | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| CAS Number | 82060-51-3 | [2] |

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not widely published, the established synthetic route originates from 2-Methoxynicotinic acid.[3] The overall transformation involves two key steps: chlorination of the pyridine ring at the 5-position and esterification of the carboxylic acid.

General Synthetic Approach:

-

Chlorination of 2-Methoxynicotinic Acid: The first step involves the regioselective chlorination of 2-methoxynicotinic acid at the 5-position to yield 5-chloro-2-methoxynicotinic acid. This is a crucial step to introduce the chloro-substituent onto the pyridine ring.

-

Esterification: The resulting 5-chloro-2-methoxynicotinic acid is then subjected to esterification to form the final product, this compound. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Logical Relationships in Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound from its precursor.

Caption: Synthetic pathway of this compound.

References

A Technical Guide to Methyl 5-chloro-2-methoxynicotinate: Synthesis, Commercial Availability, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-2-methoxynicotinate, a halogenated pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, detailed synthetic protocols, and its primary application as an intermediate in the development of oral hypoglycemic agents. The information is tailored for researchers and professionals in the fields of medicinal chemistry and drug development, offering a comprehensive resource for the procurement and utilization of this versatile chemical entity.

Introduction

This compound (CAS No. 82060-51-3) is a substituted pyridine carboxylic acid ester. Its chemical structure, featuring a chlorine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring, makes it a valuable synthon for the construction of more complex, biologically active molecules. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it an attractive starting material in multi-step synthetic routes. This guide will focus on the practical aspects of working with this compound, from sourcing to synthesis and its role in the development of therapeutics.

Commercial Availability

This compound is commercially available from a variety of chemical suppliers. The purity and quantity offered can vary, catering to both small-scale research and larger-scale developmental needs. Below is a summary of representative suppliers and their offerings.

| Supplier | Purity | Available Quantities |

| CymitQuimica | 98% | 100mg, 250mg, 1g, 5g, 10g |

| ChemicalBook | ≥98% | Varies by supplier |

| BLD Pharm | Inquire | Inquire |

| Santa Cruz Biotechnology | Inquire | Inquire |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 2-methoxynicotinic acid. The first step involves the selective chlorination of the pyridine ring at the 5-position, followed by the esterification of the resulting carboxylic acid.

Synthetic Pathway

The overall synthetic scheme can be visualized as follows:

Experimental Protocols

This procedure is adapted from a patented method for the selective chlorination of 2-methoxynicotinic acid.[1]

Materials:

| Reagent | CAS Number | Molecular Weight |

|---|---|---|

| 2-Methoxynicotinic acid | 16498-81-0 | 153.14 g/mol |

| Sodium hypochlorite (5.25% aq. solution) | 7681-52-9 | 74.44 g/mol |

| Hydrochloric acid (1N) | 7647-01-0 | 36.46 g/mol |

| Chloroform | 67-66-3 | 119.38 g/mol |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol |

Procedure:

-

In a suitable reaction vessel, a well-stirred aqueous solution of 5.25% sodium hypochlorite (e.g., 20 mL) is prepared.

-

To this solution, 2-methoxynicotinic acid (e.g., 306 mg, 0.002 mol) is added in a single portion at room temperature (approximately 20°C).[2]

-

The resulting mixture is stirred for approximately 18 hours (overnight).

-

Upon completion of the reaction, the mixture is acidified with 1N hydrochloric acid (e.g., 10 mL).

-

The resulting precipitate is extracted with chloroform.

-

The organic extracts are combined and dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield 5-chloro-2-methoxynicotinic acid.

This is a general procedure for the acid-catalyzed esterification of a carboxylic acid with methanol.

Materials:

| Reagent | CAS Number | Molecular Weight |

|---|---|---|

| 5-Chloro-2-methoxynicotinic acid | 54916-65-3 | 187.58 g/mol |

| Methanol (anhydrous) | 67-56-1 | 32.04 g/mol |

| Sulfuric acid (concentrated) | 7664-93-9 | 98.08 g/mol |

| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 g/mol |

| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 g/mol |

| Ethyl acetate | 141-78-6 | 88.11 g/mol |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-methoxynicotinic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Application in Drug Discovery: An Intermediate for Hypoglycemic Agents

The primary significance of this compound in drug discovery lies in its role as a key intermediate for the synthesis of oral hypoglycemic agents, particularly those belonging to the benzenesulfonylurea class.[1] Benzenesulfonylureas are a class of drugs used in the management of type 2 diabetes mellitus. They function by stimulating the release of insulin from the pancreatic β-cells.

The synthesis of these complex drug molecules often involves the coupling of a substituted sulfonylurea moiety with a heterocyclic component. This compound, or its corresponding carboxylic acid, provides the necessary heterocyclic scaffold. The chloro and methoxy substituents can be retained in the final drug molecule or can serve as handles for further chemical transformations to modulate the pharmacological properties of the compound.

The logical workflow for the utilization of this intermediate in the synthesis of a generic benzenesulfonylurea drug is depicted below.

Conclusion

This compound is a readily available and synthetically accessible chemical intermediate with a significant application in the field of medicinal chemistry. Its utility as a precursor to oral hypoglycemic agents underscores its importance for researchers and professionals engaged in the discovery and development of new therapies for metabolic diseases. The synthetic protocols and commercial availability data provided in this guide aim to facilitate the efficient procurement and utilization of this valuable building block in research and development endeavors.

References

An In-depth Technical Guide on the Solubility of Methyl 5-chloro-2-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-methoxynicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility profile is a critical first step in any research or development endeavor, as it influences reaction conditions, purification methods, formulation development, and biological assays. This guide provides a framework for approaching the solubility determination of this compound.

Chemical Structure:

-

IUPAC Name: methyl 5-chloro-2-methoxypyridine-3-carboxylate

-

CAS Number: 82060-51-3[1]

-

Molecular Formula: C₈H₈ClNO₃[1]

-

Molecular Weight: 201.61 g/mol [1]

-

Physical Form: Solid[1]

Predicted Solubility Profile

In the absence of specific experimental data, the principle of "like dissolves like" can be used to predict the solubility of this compound in various solvents. The molecule possesses both polar (ester, methoxy, chloro, and pyridine nitrogen) and non-polar (aromatic ring, methyl groups) features.

Structural Features Influencing Solubility:

-

Polar Groups: The ester (-COOCH₃), methoxy (-OCH₃), and chloro (-Cl) groups, along with the nitrogen atom in the pyridine ring, can participate in dipole-dipole interactions and hydrogen bonding (with protic solvents). These features suggest solubility in polar solvents.

-

Non-Polar Groups: The benzene ring core and methyl groups contribute to its non-polar character, suggesting potential solubility in non-polar organic solvents.

Based on these features, a qualitative prediction of solubility in common laboratory solvents is presented in the table below.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Low to Insoluble | The presence of polar groups may allow for some interaction, but the overall organic character and lack of highly acidic or basic centers suggest low aqueous solubility. |

| Methanol, Ethanol | Soluble | The alcohol's ability to hydrogen bond and its alkyl group's interaction with the non-polar parts of the molecule are likely to facilitate dissolution. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetonitrile | Moderately Soluble | Acetonitrile is a polar aprotic solvent that should dissolve the compound, although perhaps to a lesser extent than DMSO or chlorinated solvents. | |

| Ethyl Acetate | Soluble | As an ester itself, ethyl acetate shares structural similarities and should be a good solvent. | |

| Non-Polar | Dichloromethane (DCM) | Soluble | The chloro group and the overall organic nature of the molecule suggest good solubility in chlorinated solvents. |

| Chloroform | Soluble | Similar to DCM, chloroform is expected to be a good solvent. | |

| Toluene | Moderately Soluble | The aromatic nature of toluene will interact favorably with the pyridine ring. | |

| Hexanes, Heptane | Low to Insoluble | These are highly non-polar solvents and are less likely to effectively solvate the polar functional groups of the molecule. |

Experimental Protocols for Solubility Determination

Since no specific protocols for this compound are published, this section outlines a general experimental methodology for determining the solubility of a solid organic compound.

Materials and Equipment

-

This compound (solid)

-

A selection of solvents (e.g., water, ethanol, methanol, DMSO, DCM, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer and/or shaker bath

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., NMR, gravimetric analysis).

General Experimental Workflow

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.

References

An In-Depth Technical Guide to Methyl 5-chloro-2-methoxynicotinate: Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-2-methoxynicotinate, a substituted pyridine derivative, has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, key chemical properties, and its role as a building block in medicinal chemistry. Quantitative data is presented in structured tables, and detailed experimental protocols are provided for its preparation. Furthermore, logical relationships in its synthesis are visualized through a Graphviz diagram, offering a clear and concise reference for researchers in the field.

Introduction

This compound (CAS No. 82060-51-3) is a halogenated and methoxylated derivative of nicotinic acid, a form of vitamin B3. Its unique substitution pattern makes it a versatile reagent in organic synthesis, enabling the introduction of a functionalized pyridine ring into larger molecular scaffolds. While not a therapeutic agent itself, its significance lies in its utility as a key intermediate for the synthesis of various biologically active compounds. This guide traces the scientific history of this compound, from its synthetic origins to its application in contemporary drug discovery.

Discovery and First Reported Synthesis

The first documented appearance of this compound in scientific literature is closely tied to the synthesis and exploration of its parent acid, 5-chloro-2-methoxynicotinic acid. Research in the late 1980s and early 1990s focused on the development of novel compounds with potential therapeutic applications, often requiring the synthesis of functionalized heterocyclic intermediates.

While a singular "discovery" paper for this compound is not readily identifiable, its synthesis is implicitly described as a straightforward esterification of 5-chloro-2-methoxynicotinic acid. The parent acid, 5-chloro-2-methoxynicotinic acid, was itself a target of synthetic interest. For instance, a 1989 article in Synthetic Communications and a 1990 paper in the Journal of Medicinal Chemistry describe the synthesis and use of 5-chloro-2-methoxynicotinic acid as an intermediate.[1] It is in the context of preparing derivatives of this acid that the methyl ester would have been first synthesized.

The logical pathway to obtaining this compound involves the initial synthesis of 5-chloro-2-methoxynicotinic acid, which can then be esterified.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with the chemical formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol . A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| CAS Number | 82060-51-3 |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| Appearance | Solid |

Detailed Experimental Protocols

The synthesis of this compound is achieved through the esterification of 5-chloro-2-methoxynicotinic acid. Below are detailed protocols for the synthesis of the parent acid and its subsequent conversion to the methyl ester.

Synthesis of 5-chloro-2-methoxynicotinic acid

A common method for the synthesis of 5-chloro-2-methoxynicotinic acid involves the chlorination of 2-methoxynicotinic acid.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2-methoxynicotinic acid in a suitable solvent (e.g., a mixture of water and a miscible organic solvent) is prepared in a reaction vessel equipped with a magnetic stirrer and a means to control the temperature.

-

Chlorination: A chlorinating agent, such as an alkali metal hypochlorite solution (e.g., sodium hypochlorite), is added dropwise to the stirred solution of 2-methoxynicotinic acid at a controlled temperature.[1]

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.

-

Work-up: Upon completion of the reaction, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

Isolation and Purification: The precipitated 5-chloro-2-methoxynicotinic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

A workflow for this synthesis is depicted below:

Esterification to this compound

The conversion of the carboxylic acid to its methyl ester is a standard organic transformation.

Experimental Protocol:

-

Reaction Setup: 5-chloro-2-methoxynicotinic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant. The reaction vessel is equipped with a reflux condenser.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at that temperature for a period sufficient to drive the esterification to completion, typically monitored by TLC or HPLC.

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be performed by column chromatography or recrystallization.

Role in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of three distinct functional groups—the chloro substituent, the methoxy group, and the methyl ester—provides multiple points for further chemical modification. This allows for the construction of diverse molecular libraries for screening against various biological targets.

While specific blockbuster drugs directly derived from this intermediate are not publicly highlighted, its presence in the patent literature suggests its use in the synthesis of compounds investigated for a range of therapeutic areas. The nicotinic acid scaffold itself is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities.

Conclusion

This compound, while not a widely known compound on its own, holds a significant place in the toolbox of synthetic organic and medicinal chemists. Its history is intertwined with the broader exploration of substituted nicotinic acids for pharmaceutical applications. The straightforward and efficient synthetic routes to this intermediate, coupled with its versatile chemical handles, ensure its continued relevance in the ongoing quest for novel therapeutic agents. This guide has provided a detailed overview of its discovery, synthesis, and importance, offering a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of Methyl 5-chloro-2-methoxynicotinate

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and hetero-biaryl scaffolds, which are common motifs in bioactive molecules and functional materials.[2]

This document provides detailed application notes and proposed protocols for the Suzuki-Miyaura coupling of Methyl 5-chloro-2-methoxynicotinate with various aryl and heteroaryl boronic acids. This substrate is a substituted chloropyridine, a class of compounds that are often more challenging coupling partners than their bromide or iodide counterparts.[3]

Key Challenges and Considerations

Successful coupling of this compound requires careful consideration of the following factors:

-

C-Cl Bond Activation: Aryl chlorides are significantly less reactive than aryl bromides or iodides in the oxidative addition step of the catalytic cycle, which is often rate-limiting.[3][4] The presence of the electron-donating 2-methoxy group on the pyridine ring can further decrease the reactivity of the C-Cl bond, necessitating the use of highly active catalyst systems.

-

Catalyst and Ligand Selection: The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical for achieving high yields. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)3), are often required to promote the challenging oxidative addition of the aryl chloride and facilitate the subsequent reductive elimination step.[5][6]

-

Base and Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane, aqueous mixtures) can significantly impact reaction rate and yield, and must be optimized for the specific substrates.[5]

-

Side Reactions: Potential side reactions include protodeboronation (hydrolysis of the boronic acid) and catalyst deactivation. These can often be mitigated by using anhydrous solvents, ensuring an inert atmosphere, and selecting the appropriate base and temperature.[7]

Comparative Data for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of various chloropyridine and chloropyrimidine derivatives, providing a reference for reaction optimization.

Table 1: Coupling of 2-Chloropyridine Derivatives

| Entry | Aryl Halide | Boronic Acid | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85 | [8] |

| 2 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 18 | High | [8] |

| 3 | 3-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | n-BuOH | - | - | Fair | [6] |

Table 2: Coupling of Other Heteroaryl Chlorides

| Entry | Aryl Halide | Boronic Acid | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Various Pd(II)-NHC | Various | THF/MeOH | - | - | up to 95% | [9] |

| 2 | Solid-supported chloropyrimidine | Various arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate | [10] |

| 3 | 4-Chlorophenylpyridine | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.005) / P(t-Bu)Cy₂ | Et₃N (2) | H₂O | 60 | 20 | 95 | [11] |

Experimental Protocols

The following are proposed starting-point protocols for the Suzuki-Miyaura coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acids.

Protocol 1: General Procedure using Pd(OAc)₂ / SPhos

This protocol is a robust starting point employing a commonly used Buchwald ligand.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic Acid (1.2 - 1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium Phosphate, tribasic (K₃PO₄) (2.0 - 3.0 equiv)

-

1,4-Dioxane, anhydrous and degassed

-

Water, degassed

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound, the desired arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl chloride.

-

Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using Pd₂(dba)₃ / XPhos

This protocol uses an alternative catalyst system often effective for challenging substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic Acid (1.2 - 1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Toluene, anhydrous and degassed

Procedure:

-

Reaction Setup: In an inert atmosphere glovebox, combine this compound, the arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos in a reaction vial.

-

Solvent Addition: Add anhydrous, degassed toluene to the vial.

-

Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

-

Workup and Purification: Follow steps 6 and 7 from Protocol 1 for the workup and purification of the final product.

Visualizations

Diagram 1: General Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle. The cycle begins with an active Pd(0) species.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 5-chloro-2-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of Methyl 5-chloro-2-methoxynicotinate. This versatile building block is a valuable starting material for the synthesis of a wide array of functionalized pyridine derivatives, which are key structural motifs in many pharmaceutical agents and functional materials. The methodologies described herein cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering a robust toolkit for the introduction of aryl, amino, and alkynyl moieties at the 5-position of the pyridine ring.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile synthetic methods for the formation of carbon-carbon and carbon-heteroatom bonds. For drug discovery and development, these reactions enable the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This compound is an attractive substrate for such transformations due to the presence of a reactive C-Cl bond, which can be selectively functionalized. The electron-donating methoxy group at the 2-position and the electron-withdrawing methyl ester at the 3-position influence the electronic properties of the pyridine ring and, consequently, the reactivity of the C-Cl bond.

While aryl chlorides are generally less reactive than their bromide and iodide counterparts, significant advancements in catalyst and ligand design have enabled their efficient use in cross-coupling reactions. The protocols outlined below are based on established methodologies for similar electron-deficient chloropyridines and are intended to serve as a starting point for reaction optimization.

General Reaction Scheme

The palladium-catalyzed cross-coupling of this compound can be generalized by the following scheme, where 'R' represents an aryl, amino, or alkynyl group introduced via the respective coupling partner.

Caption: General scheme for palladium-catalyzed cross-coupling of this compound.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-methoxynicotinates

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly useful for the synthesis of biaryl and heteroaryl-aryl structures. For this compound, this allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions and Yields

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 75-85 |

| 4 | 4-Pyridylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Acetonitrile/H₂O | 85 | 24 | 70-80 |

Note: Yields are estimated based on reactions with structurally similar chloropyridines and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-dioxane (5 mL)

-

Degassed water (1 mL)

Procedure:

-

To an oven-dried Schlenk tube, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Seal the tube with a septum, and evacuate and backfill with argon three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-aryl-2-methoxynicotinate.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-methoxynicotinates

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction provides a direct route to a wide range of substituted anilines and related compounds.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions and Yields

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75-85 |

| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 16 | 70-80 |

| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (6) | Cs₂CO₃ | Xylene | 120 | 20 | 65-75 |

Note: Yields are estimated based on reactions with structurally similar chloropyridines and may vary depending on the specific amine and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

-

XPhos (0.03 mmol, 3 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

-

Anhydrous toluene (5 mL)

Procedure:

-

In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Add this compound and the amine.

-

Add anhydrous, degassed toluene.

-

Seal the tube and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 18-24 hours), cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-amino-2-methoxynicotinate derivative.

Sonogashira Coupling: Synthesis of 5-Alkynyl-2-methoxynicotinates

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in organic synthesis.

Data Presentation: Representative Sonogashira Coupling Conditions and Yields

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 80 | 6 | 80-90 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NEt | THF | 65 | 8 | 75-85 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | Toluene | 100 | 12 | 70-80 |

| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Piperidine | Acetonitrile | 70 | 10 | 70-80 |

Note: Yields are estimated based on reactions with structurally similar chloropyridines and may vary depending on the specific alkyne and reaction conditions.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Caption: Experimental workflow for Sonogashira coupling.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

-

Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

-

Anhydrous DMF (5 mL)

Procedure:

-

To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.

-

Heat the reaction mixture to 80 °C and stir.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-alkynyl-2-methoxynicotinate.

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

-

Anhydrous solvents are flammable and should be handled under an inert atmosphere.

-

Bases such as sodium tert-butoxide and LHMDS are corrosive and moisture-sensitive.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Application Notes and Protocols for the Use of Methyl 5-chloro-2-methoxynicotinate in Substituted Pyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 5-chloro-2-methoxynicotinate, a key building block in the synthesis of functionalized pyridine derivatives. The protocols focus on common and powerful cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution, to access a diverse range of substituted pyridines relevant to pharmaceutical and materials science research.

Introduction

This compound (CAS No: 82060-51-3) is a versatile trifunctional pyridine derivative. The presence of a chloro group at the 5-position, a methoxy group at the 2-position, and a methyl ester at the 3-position allows for selective chemical modifications. The electron-donating methoxy group can influence the reactivity of the pyridine ring, while the chloro substituent serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This enables the introduction of a wide array of carbon and nitrogen nucleophiles, leading to the synthesis of complex substituted pyridines. These pyridine scaffolds are prevalent in numerous bioactive molecules and functional materials.

Chemical Properties and Data

| Property | Value |

| CAS Number | 82060-51-3 |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| Appearance | Solid |

| Purity | Typically >98% |

Key Synthetic Applications and Protocols

The chloro substituent at the 5-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-methoxynicotinates

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is particularly useful for synthesizing biaryl and vinyl-substituted pyridines.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-100 °C with stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Example):

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | ~90 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene | 100 | 16 | ~80 |

Note: The yields are hypothetical examples and will vary depending on the specific reactants and conditions.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-methoxynicotinates

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol:

This is a general procedure and optimization of the ligand, base, and temperature is often necessary.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

In a glovebox, charge a dry reaction vessel with the palladium pre-catalyst, ligand, and base.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture with stirring at 80-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography.

Quantitative Data (Example):

| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃/XPhos (1/2) | NaOt-Bu | Toluene | 100 | 18 | ~92 |

| 2 | Aniline | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~88 |

| 3 | Benzylamine | Pd₂(dba)₃/BINAP (1.5/3) | Cs₂CO₃ | Toluene | 100 | 16 | ~85 |

Note: The yields are hypothetical examples and will vary depending on the specific reactants and conditions.

Nucleophilic Aromatic Substitution (SNAAr)

While less general than palladium-catalyzed reactions, nucleophilic aromatic substitution can be effective with certain strong nucleophiles, particularly when the pyridine ring is activated. A relevant example is the reaction of a similar substrate, methyl 2-chloro-6-methoxynicotinate, with benzyloxyamine.[1]

Reaction Scheme:

Caption: Nucleophilic aromatic substitution on this compound.

Experimental Protocol (Adapted from a similar reaction): [1]

Materials:

-

This compound (1.0 equiv)

-

Nucleophile (e.g., benzyloxyamine, 1.2 equiv)

-

Base (e.g., DIEA, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane)

Procedure:

-

Combine this compound, the nucleophile, and the base in a reaction vessel.

-

Add the solvent.

-

Heat the reaction mixture to 110 °C with stirring for 24 hours in a sealed tube.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography.

Experimental Workflows

General Workflow for Palladium-Catalyzed Cross-Coupling:

Caption: A generalized experimental workflow for palladium-catalyzed reactions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of substituted pyridines. The protocols outlined in these application notes for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide a solid foundation for researchers to explore the synthesis of novel compounds for applications in drug discovery and materials science. It is important to note that the provided protocols are general and may require optimization for specific substrates and desired outcomes.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 5-chloro-2-methoxynicotinate with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 5-chloro-2-methoxynicotinate with various arylboronic acids. The protocols and data presented are based on established methodologies for similar electronically and structurally related heterocyclic systems. The reaction of this compound with an arylboronic acid allows for the introduction of diverse aryl groups at the 5-position of the pyridine ring, yielding Methyl 5-aryl-2-methoxynicotinate derivatives.

Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

General Workflow Diagram

The following diagram illustrates the typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura coupling of this compound with arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve optimal yields.

Protocol A: Pd(PPh₃)₄ Catalyzed Coupling in Dioxane/Water

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)

-

1,4-Dioxane

-

Water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

-

Stir the reaction mixture at 90-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Methyl 5-aryl-2-methoxynicotinate.

Protocol B: Pd(dppf)Cl₂ Catalyzed Coupling in Toluene/Ethanol

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

-

Sodium Carbonate (Na₂CO₃) (2-3 equivalents)

-

Toluene

-

Ethanol

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of toluene (5 mL) and ethanol (2 mL).

-

Add an aqueous solution of sodium carbonate (2 M, 2 mL).

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

-